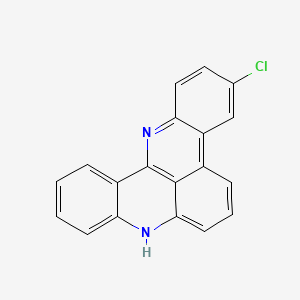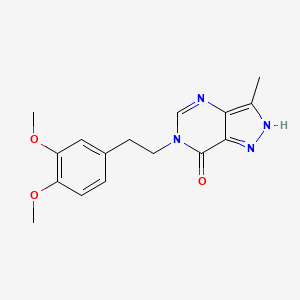![molecular formula C13H12O3 B12909296 3-Butanoyl-2H-cyclohepta[b]furan-2-one CAS No. 819884-00-9](/img/structure/B12909296.png)
3-Butanoyl-2H-cyclohepta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyryl-2H-cyclohepta[b]furan-2-one typically involves a multi-step process. One common method includes the iodation of precursor compounds followed by Suzuki–Miyaura coupling reactions . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of 3-Butyryl-2H-cyclohepta[b]furan-2-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyryl-2H-cyclohepta[b]furan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Butyryl-2H-cyclohepta[b]furan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Butyryl-2H-cyclohepta[b]furan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural features but different functional groups.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, which significantly influence their electronic properties.
Uniqueness
3-Butyryl-2H-cyclohepta[b]furan-2-one is unique due to its butyryl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
819884-00-9 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-butanoylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C13H12O3/c1-2-6-10(14)12-9-7-4-3-5-8-11(9)16-13(12)15/h3-5,7-8H,2,6H2,1H3 |
Clave InChI |
OSXBVQJJYRUQGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C2C=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



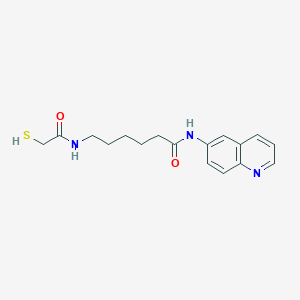
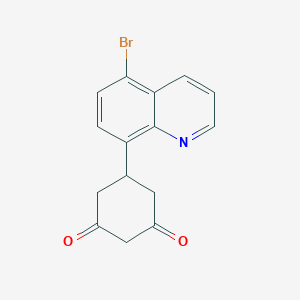
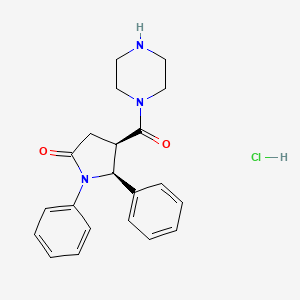

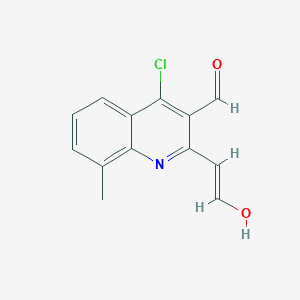

![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
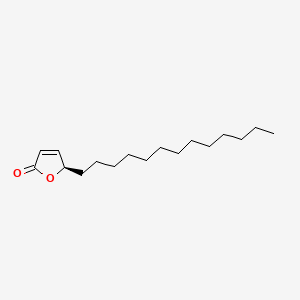
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
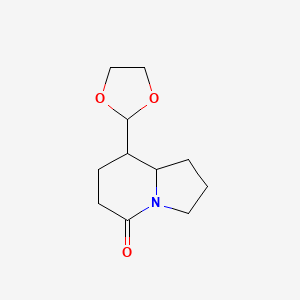
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
